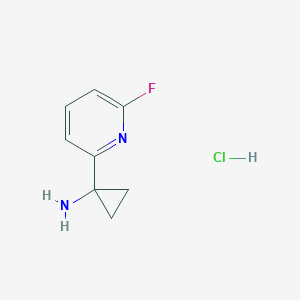![molecular formula C23H20F2O B13434187 1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)
1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is a chemical compound used in various scientific research applications. It is an intermediate in the synthesis of other compounds, such as fluspirilene and derivatives of Zerumbone, which have potential anti-tumor effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with phenylmethanol in the presence of a base to form 4-(phenylmethoxy)benzaldehyde. This intermediate is then reacted with 1-buten-1-ylidene to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: In the study of cellular processes and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] involves its interaction with specific molecular targets and pathways. For example, its derivatives have shown potential anti-tumor effects by inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and derivative .
Comparación Con Compuestos Similares
Similar Compounds
1,1’'-(4-Chlorobutylidene)bis[4-fluorobenzene]: A derivative with potential anti-tumor effects.
Fluspirilene: A compound used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
1,1’-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene] is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of various biologically active compounds. Its ability to undergo multiple types of chemical reactions also makes it a versatile compound in research and industrial applications .
Propiedades
Fórmula molecular |
C23H20F2O |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
1-fluoro-4-[1-(4-fluorophenyl)-4-phenylmethoxybut-1-enyl]benzene |
InChI |
InChI=1S/C23H20F2O/c24-21-12-8-19(9-13-21)23(20-10-14-22(25)15-11-20)7-4-16-26-17-18-5-2-1-3-6-18/h1-3,5-15H,4,16-17H2 |
Clave InChI |
AMIMWXGMNLHMEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCC=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



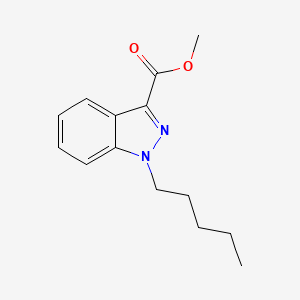
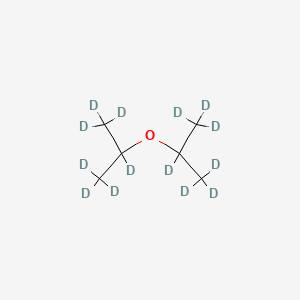
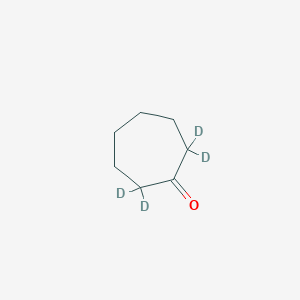
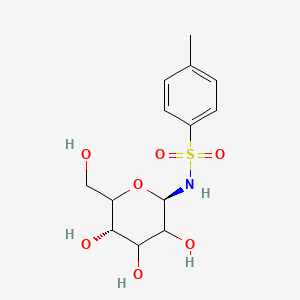
![1-[(3R,4R)-3-[(7-acetylpyrrolo[2,3-d]pyrimidin-4-yl)-methylamino]-4-methylpiperidin-1-yl]ethanone](/img/structure/B13434127.png)
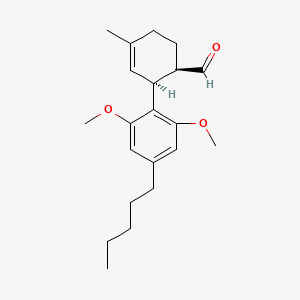
![1-[(2R)-1-hydroxybutan-2-yl]pyrrolidin-2-one](/img/structure/B13434136.png)
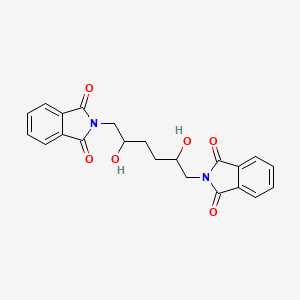
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] N-[(4S)-1-azabicyclo[2.2.1]heptane-3-carbonyl]carbamate;hydrochloride](/img/structure/B13434143.png)
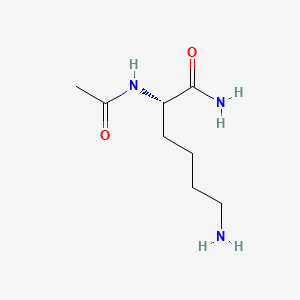
![(Z)-N'-hydroxy-2-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetimidamide](/img/structure/B13434159.png)
![(3Z,6Z)-3-benzylidene-6-[(4-tert-butyl-1H-imidazol-5-yl)-deuteriomethylidene]piperazine-2,5-dione](/img/structure/B13434163.png)
